molecular formula C17H23N5O3 B11662626 Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B11662626
M. Wt: 345.4 g/mol
InChI Key: GWAWGYVRUYUHMO-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with butan-2-ylamino and ethylamino groups, and an oxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with butan-2-ylamine and ethylamine under controlled conditions.

    Coupling with Benzoate: The resulting triazine derivative is then coupled with methyl 4-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring or the benzoate moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diethylhexyl Butamido Triazone: A similar triazine derivative used as a UV filter in sunscreens.

    Methyl 4-[(butan-2-ylamino)methyl]benzoate: Another related compound with similar structural features.

Uniqueness

Methyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its specific substitution pattern on the triazine ring and the presence of the oxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 4-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C17H23N5O3/c1-5-11(3)19-16-20-15(18-6-2)21-17(22-16)25-13-9-7-12(8-10-13)14(23)24-4/h7-11H,5-6H2,1-4H3,(H2,18,19,20,21,22)

InChI Key

GWAWGYVRUYUHMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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